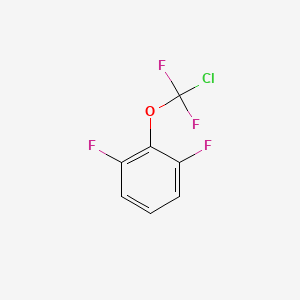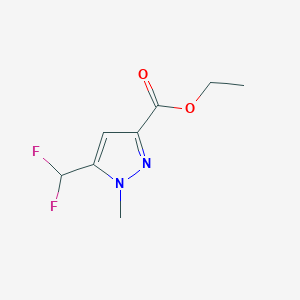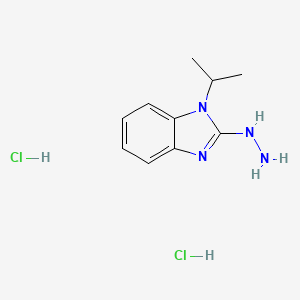![molecular formula C13H15NO3 B1404556 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid CAS No. 1160247-96-0](/img/structure/B1404556.png)
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid
Overview
Description
2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-carboxylic acid is a heterocyclic compound that belongs to the class of spiropyrans. Spiropyrans are known for their photochromic properties, meaning they can change color when exposed to light. This compound is particularly interesting due to its structural features, which include a spiro linkage between an indoline and a pyran ring. These structural characteristics make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-carboxylic acid typically involves the condensation of indoline derivatives with pyran precursors under acidic or basic conditions. One common method includes the use of a catalytic amount of acid or base to facilitate the cyclization reaction, leading to the formation of the spiro linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the indoline or pyran rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the indoline or pyran rings.
Reduction: Reduced forms of the compound, often leading to the opening of the spiro linkage.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its photochromic properties which can be utilized in targeted drug delivery systems.
Industry: Used in the development of smart materials and sensors due to its ability to change color in response to light.
Mechanism of Action
The mechanism of action of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-carboxylic acid is primarily based on its photochromic properties. The compound can switch between different isomeric forms when exposed to light, which can affect its interaction with biological targets. This photoisomerization can lead to changes in the compound’s binding affinity to proteins or other molecular targets, thereby modulating its biological activity.
Comparison with Similar Compounds
1’,3,3’,4-Tetrahydrospiro[chromene-2,2’-indoles]: Similar in structure but with a chromene ring instead of a pyran ring.
Spiropyran-derived imines: Compounds that also exhibit photochromic properties but with different functional groups.
Uniqueness: 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-carboxylic acid is unique due to its specific spiro linkage and the presence of both indoline and pyran rings. This combination of structural features imparts distinct photochromic properties and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
spiro[1,2-dihydroindole-3,4'-oxane]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(16)9-1-2-11-10(7-9)13(8-14-11)3-5-17-6-4-13/h1-2,7,14H,3-6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNBNDRSNFMSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene](/img/structure/B1404473.png)



![1-[2-(Dimethylamino)pyridin-3-yl]ethanone](/img/structure/B1404483.png)

![tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate](/img/structure/B1404485.png)
![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/structure/B1404487.png)


![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)
![4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride](/img/structure/B1404492.png)


